molecular formula C20H21N3O2 B2930822 (4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone CAS No. 546073-40-9

(4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone

Cat. No.: B2930822
CAS No.: 546073-40-9
M. Wt: 335.407
InChI Key: ITJGSTXVELSGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone is a complex organic compound with the molecular formula C20H21N3O2 and a molecular weight of 335.407 This compound is characterized by the presence of a quinoline ring fused with a furan ring and a piperazine moiety

Preparation Methods

The synthesis of (4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone involves multiple steps, typically starting with the preparation of the quinoline and furan intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve bulk manufacturing processes, custom synthesis, and procurement of raw materials .

Chemical Reactions Analysis

(4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to a double or triple bond, commonly using reagents like hydrogen or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(4-Ethylpiperazin-1-yl)(2-(furan-2-yl)quinolin-4-yl)methanone can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline ring structure and may have similar biological activities.

    Furan derivatives: These compounds contain the furan ring and are known for their diverse pharmacological properties.

    Piperazine derivatives: These compounds include the piperazine moiety and are often used in medicinal chemistry for their therapeutic potential.

The uniqueness of this compound lies in its specific combination of these structural features, which may result in distinct biological activities and applications .

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-2-22-9-11-23(12-10-22)20(24)16-14-18(19-8-5-13-25-19)21-17-7-4-3-6-15(16)17/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJGSTXVELSGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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